molecular formula C8H8FNO2 B113263 2-(4-Amino-2-fluorophenyl)acetic acid CAS No. 914224-31-0

2-(4-Amino-2-fluorophenyl)acetic acid

Cat. No.: B113263
CAS No.: 914224-31-0
M. Wt: 169.15 g/mol
InChI Key: OENIGBRUGRNUDR-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Carboxylation: The resulting 4-amino-2-fluoroaniline is then subjected to carboxylation to introduce the acetic acid moiety, often using a carboxylating agent like carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: 4-Nitro-2-fluorophenylacetic acid.

    Reduction: 2-(4-Amino-2-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

  • 2-(4-Amino-2-chlorophenyl)acetic acid
  • 2-(4-Amino-2-bromophenyl)acetic acid
  • 2-(4-Amino-2-methylphenyl)acetic acid

Comparison:

  • Fluorine vs. Chlorine/Bromine: The fluorine atom in 2-(4-Amino-2-fluorophenyl)acetic acid provides unique properties such as increased electronegativity and smaller atomic radius compared to chlorine or bromine, which can influence the compound’s reactivity and binding affinity.
  • Methyl Group: The presence of a methyl group in 2-(4-Amino-2-methylphenyl)acetic acid can increase the compound’s hydrophobicity and alter its interaction with biological targets compared to the fluorinated analog.

Properties

IUPAC Name

2-(4-amino-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIGBRUGRNUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596334
Record name (4-Amino-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914224-31-0
Record name (4-Amino-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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